

Application Notes: ATTO 425 Maleimide in Fluorescence In Situ Hybridization (FISH)

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Compound of Interest

Compound Name: ATTO 425 maleimide

Cat. No.: B1258880

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Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in a cell, including specific genes or portions of genes.[1][2][3] This technique has broad applications in research, diagnostics, and drug development. The choice of fluorescent dye is critical for the sensitivity and specificity of FISH assays. ATTO dyes are a class of patented fluorescent markers known for their strong absorption, high photostability, and high fluorescence quantum yield, making them excellent candidates for demanding applications like FISH.[4]

This document provides detailed application notes and protocols for the use of **ATTO 425 maleimide** in FISH. ATTO 425 is a coumarin-based dye that fluoresces in the blue region of the visible spectrum.[5][6] Its maleimide derivative is specifically designed for the covalent labeling of thiol-containing molecules, such as thiol-modified oligonucleotides used as FISH probes.[7][8][9]

Key Features of ATTO 425

ATTO 425 offers several advantages for FISH applications:

- **High Fluorescence Quantum Yield:** A high quantum yield of 90% ensures bright signals and high sensitivity.[6][7][10]

- **Large Stokes Shift:** A significant separation between the absorption and emission maxima (439 nm and 485 nm, respectively) minimizes self-quenching and simplifies fluorescence detection.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[10\]](#)
- **Good Photostability:** ATTO 425 exhibits good resistance to photobleaching, allowing for longer exposure times and more robust imaging.[\[6\]](#)[\[7\]](#)
- **Moderate Hydrophilicity:** This property helps to reduce non-specific binding of the probe to cellular components.[\[5\]](#)[\[7\]](#)[\[10\]](#)
- **Specific Labeling Chemistry:** The maleimide group provides a highly selective method for labeling thiol-modified oligonucleotides.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Data Presentation

Table 1: Spectroscopic and Physical Properties of ATTO 425

Property	Value	Reference
Excitation Maximum (λ_{abs})	439 nm	[6] [7] [10]
Emission Maximum (λ_{fl})	485 nm	[6] [7]
Molar Extinction Coefficient (ϵ_{max})	$4.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[6] [7]
Fluorescence Quantum Yield (η_{fl})	90%	[6] [7] [10]
Fluorescence Lifetime (τ_{fl})	3.6 ns	[7] [10]
Molecular Weight (MW)	524 g/mol	[7]
Stokes Shift	46 nm	[5]

Table 2: Recommended Filter Sets for ATTO 425 Visualization

Filter Set Component	Wavelength Range
Excitation Filter	430/20 nm
Dichroic Mirror	455 nm
Emission Filter	480/40 nm

Note: Optimal filter sets may vary depending on the specific microscope and imaging system.

Experimental Protocols

Protocol 1: Labeling of Thiol-Modified Oligonucleotide Probes with ATTO 425 Maleimide

This protocol describes the covalent attachment of **ATTO 425 maleimide** to a thiol-modified oligonucleotide probe.

Materials:

- Thiol-modified oligonucleotide probe (with a 3' or 5' thiol modifier)
- **ATTO 425 maleimide** (dissolved in anhydrous DMSO at 10 mg/mL)
- 1 M Sodium phosphate buffer (pH 7.0)
- Nuclease-free water
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Spectrophotometer or NanoDrop

Procedure:

- Oligonucleotide Preparation: Dissolve the thiol-modified oligonucleotide in 100 μ L of 100 mM sodium phosphate buffer (pH 7.0).
- Reduction of Disulfide Bonds (Optional but Recommended): If the oligonucleotide has formed disulfide bonds, treat it with a 10-fold molar excess of a reducing agent like TCEP for

1 hour at room temperature. Remove the reducing agent by ethanol precipitation or using a desalting column.

- Labeling Reaction: Add a 10- to 20-fold molar excess of the **ATTO 425 maleimide** solution to the oligonucleotide solution.
- Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.
- Purification of the Labeled Probe: Separate the labeled oligonucleotide from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or via ethanol precipitation.
- Quantification and Quality Control:
 - Measure the absorbance of the purified probe at 260 nm (for the oligonucleotide) and 439 nm (for ATTO 425).
 - Calculate the concentration of the oligonucleotide and the dye.
 - Determine the degree of labeling (DOL), which is the molar ratio of the dye to the oligonucleotide. An optimal DOL for FISH probes is typically between 1 and 3.

Protocol 2: Fluorescence In Situ Hybridization (FISH) using an ATTO 425-Labeled Probe

This protocol provides a general workflow for performing FISH on adherent cells.

Materials:

- ATTO 425-labeled oligonucleotide probe
- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS

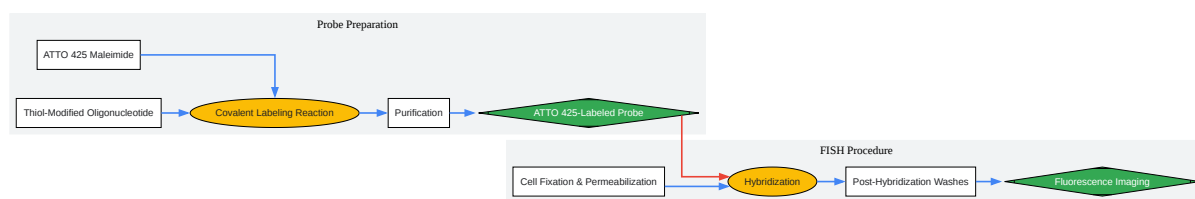
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Hybridization buffer (e.g., 40% formamide, 2x SSC, 10% dextran sulfate)
- Wash buffers (e.g., 2x SSC, 0.1x SSC)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- Antifade mounting medium
- Fluorescence microscope

Procedure:

- Cell Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
- Permeabilization: Wash the fixed cells twice with PBS and then permeabilize with permeabilization buffer for 10 minutes at room temperature.
- Pre-hybridization: Wash the cells twice with 2x SSC.
- Hybridization:
 - Dilute the ATTO 425-labeled probe in hybridization buffer to the desired final concentration (typically 1-10 ng/μL).
 - Denature the probe and cellular DNA by heating the coverslips with the hybridization mixture at 75°C for 5-10 minutes.
 - Incubate the coverslips in a humidified chamber at 37°C overnight for hybridization.
- Washing:
 - Wash the coverslips three times for 5 minutes each in 2x SSC at 42°C.
 - Wash once for 5 minutes in 0.1x SSC at 42°C.
 - Wash once for 5 minutes in 2x SSC at room temperature.

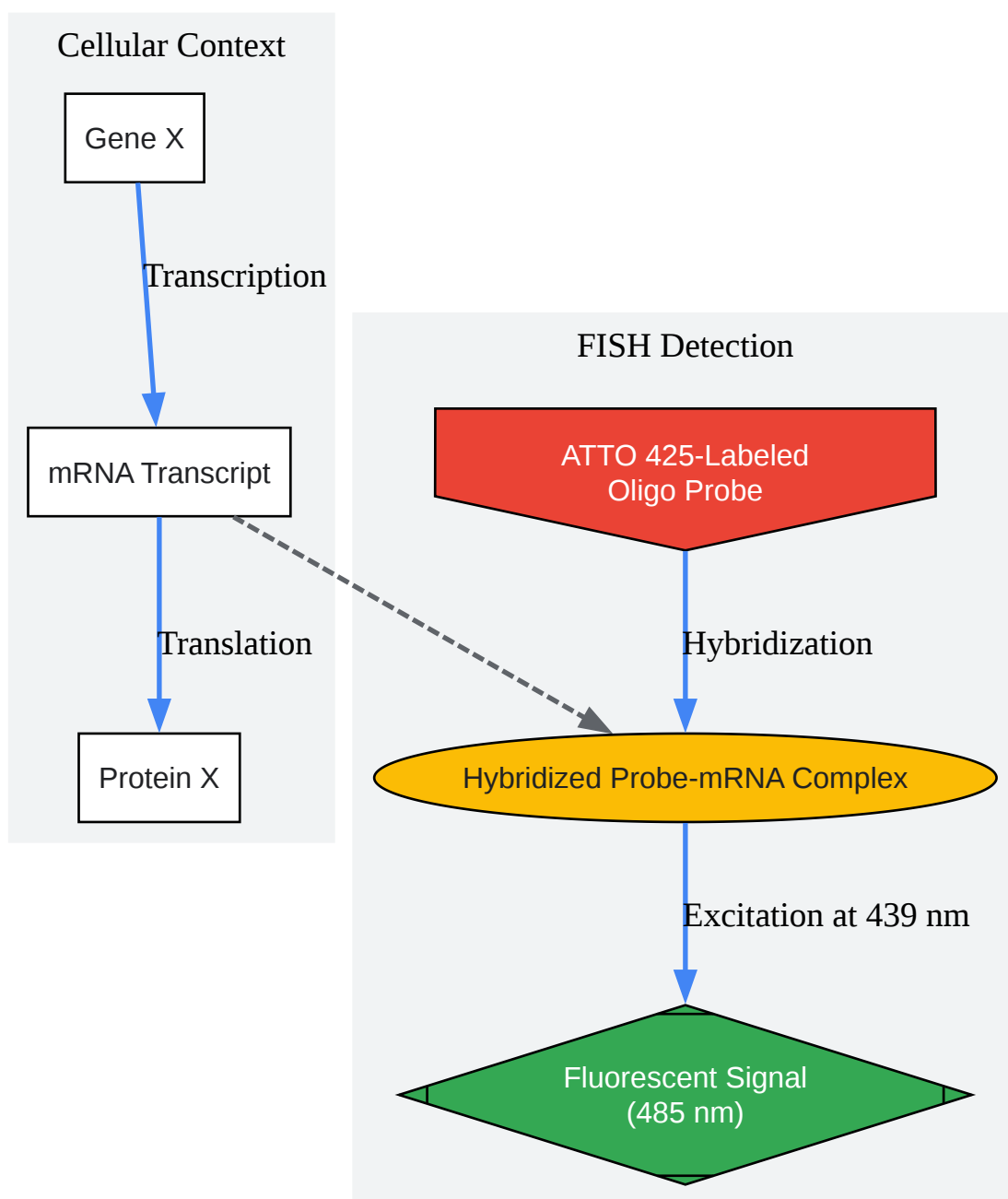
- Counterstaining: Stain the cell nuclei with DAPI for 5 minutes at room temperature.
- Mounting: Wash the coverslips briefly in PBS and then mount them onto microscope slides using an antifade mounting medium.
- Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for ATTO 425 and DAPI.

Visualizations



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Caption: Experimental workflow for FISH using **ATTO 425 maleimide**.



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Caption: Detection of a specific mRNA transcript using an ATTO 425-labeled FISH probe.

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